molecular formula C32H27BrCl2N2O6S B11529019 ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11529019
M. Wt: 718.4 g/mol
InChI Key: ROYSEGXZICHYPC-PPDIBHTLSA-N
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Description

ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The bromine, methoxy, and other functional groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through condensation reactions, often under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Scaling up: Using larger reactors and continuous flow techniques.

    Purification: Employing methods like crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy or methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but may include:

    Oxidized derivatives: With additional oxygen-containing functional groups.

    Reduced derivatives: With fewer double bonds or carbonyl groups.

    Substituted derivatives: With new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand or catalyst in various organic reactions.

    Material Science: In the development of new materials with specific properties.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes.

    Receptor Binding: In studies of receptor-ligand interactions.

Medicine

    Drug Development: As a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases like cancer or infections.

Industry

    Agriculture: As a potential pesticide or herbicide.

    Chemical Manufacturing: In the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of such compounds typically involves:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with different substituents.

    Brominated Compounds: Similar compounds with bromine atoms.

    Methoxy-Substituted Compounds: Compounds with methoxy groups on aromatic rings.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C32H27BrCl2N2O6S

Molecular Weight

718.4 g/mol

IUPAC Name

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27BrCl2N2O6S/c1-5-42-31(39)28-17(2)36-32-37(29(28)22-14-25(40-3)26(41-4)15-23(22)33)30(38)27(44-32)12-18-6-10-21(11-7-18)43-16-19-8-9-20(34)13-24(19)35/h6-15,29H,5,16H2,1-4H3/b27-12-

InChI Key

ROYSEGXZICHYPC-PPDIBHTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)S2)C

Origin of Product

United States

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